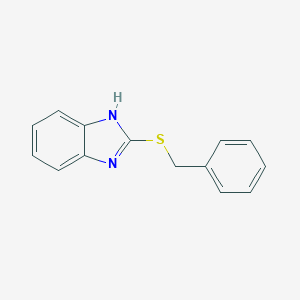

2-(Benzylthio)-1H-benzimidazole

説明

2-(Benzylthio)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 2-position with a benzylthio (-S-CH₂C₆H₅) group. This compound is synthesized via nucleophilic substitution reactions, typically involving 2-mercaptobenzimidazole and chloromethylbenzene under reflux conditions . Key physicochemical properties include a melting point of 122–124°C, molecular weight of 280.38 g/mol, and distinct spectral characteristics:

特性

IUPAC Name |

2-benzylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-17-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJINDUSMSVDESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329031 | |

| Record name | 2-benzylthiobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802477 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51290-77-8 | |

| Record name | 2-benzylthiobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2-(Benzylthio)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with benzyl halides. One common method is a one-pot, two-step synthesis that uses water as the reaction medium, making it an environmentally friendly approach . The reaction conditions often involve the use of potassium hydroxide (KOH) as a base to facilitate the nucleophilic substitution reaction . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

化学反応の分析

2-(Benzylthio)-1H-benzimidazole undergoes a variety of chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 2-(benzylthio)-1H-benzimidazole derivatives. For instance, a study synthesized ten novel derivatives and evaluated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that several compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 140 to 400 µg/mL. Notably, compounds with electron-donating groups showed enhanced potency .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5b | Staphylococcus aureus | 140 |

| 5g | Staphylococcus aureus | 150 |

| 5j | Escherichia coli | 400 |

Antiviral Properties

The antiviral efficacy of benzimidazole derivatives has also been documented. For example, certain benzimidazole compounds have demonstrated effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and rotaviruses. These compounds inhibit viral replication through various mechanisms, including enzyme inhibition and interference with viral entry into host cells .

Anticancer Applications

Benzimidazole derivatives, including this compound, have shown promising anticancer activities. Research indicates that these compounds can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair. In vitro studies revealed that specific derivatives significantly inhibited the proliferation of various cancer cell lines, including breast and liver cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 48 ± 2 |

| Compound B | HepG-2 | 8.11 |

Anti-inflammatory Effects

In addition to their antibacterial and anticancer properties, benzimidazole derivatives exhibit anti-inflammatory effects. Studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. For example, certain derivatives showed significant COX-2 inhibition, making them potential candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Antibacterial Derivatives

A study focused on synthesizing new derivatives of this compound and evaluating their antibacterial properties against clinically relevant strains. The research demonstrated that modifications in the chemical structure could enhance antibacterial efficacy, leading to the development of new therapeutic agents for bacterial infections .

Case Study 2: Anticancer Mechanisms

Another investigation explored the anticancer mechanisms of benzimidazole derivatives by analyzing their effects on cell cycle progression in cancer cell lines. The study found that specific compounds induced G2/M phase arrest and apoptosis in MDA-MB-231 cells, highlighting their potential as chemotherapeutic agents .

作用機序

The mechanism of action of 2-(Benzylthio)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The compound’s antifungal activity is believed to result from its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal growth .

類似化合物との比較

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent-Driven Structural and Functional Variations

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on the substituent at the 2-position. Below is a comparative analysis:

生物活性

2-(Benzylthio)-1H-benzimidazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by a benzimidazole core with a benzylthio substituent, is being explored for its potential in medicinal chemistry, particularly in the fields of cancer treatment, antimicrobial activity, and other therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits its effects through several mechanisms:

- Enzyme Interaction : It can inhibit or activate enzymatic activities by binding to active sites. For instance, interactions with tyrosine kinases have been noted, which are crucial for cell signaling pathways.

- Induction of Apoptosis : In cancer cells, this compound has been shown to induce apoptosis by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.

- Modulation of Biochemical Pathways : The compound influences various biochemical pathways depending on the specific cellular context, contributing to its antitumor and antimicrobial properties .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

- Cell Lines Tested : Notable activity has been observed against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective antiproliferative action .

- Mechanisms : The compound's cytotoxic effects are linked to its ability to generate ROS and affect mitochondrial integrity, leading to programmed cell death .

Antimicrobial Activity

This compound also shows promising antimicrobial properties:

- Bacterial Activity : It has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For example, minimal inhibitory concentration (MIC) values were reported as low as 8 µg/mL against Staphylococcus aureus and Streptococcus faecalis, showcasing its potential as an antibacterial agent .

- Fungal Activity : The compound exhibits moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good tissue penetration and bioavailability:

- Stability : Studies indicate that the compound remains stable under physiological conditions, allowing for sustained biological activity over time.

- Metabolic Pathways : It is involved in phase I and phase II metabolic reactions, which are crucial for its pharmacological effects.

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Antitubercular Activity : Research has shown that derivatives of this compound possess antitubercular properties, making it a candidate for further development in treating tuberculosis .

- Comparative Studies : In comparative analyses with other benzimidazole derivatives, this compound has been noted for its superior activity against certain pathogens, reinforcing its potential as a lead compound in drug development .

Q & A

Q. What are the common synthetic routes for 2-(Benzylthio)-1H-benzimidazole?

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

- Method A : Reacting 1H-benzimidazole-2-thione with benzyl halides (e.g., benzyl chloride) under alkaline conditions (e.g., K₂CO₃ or NaOH) in solvents like ethanol or DMF. This yields this compound via S-alkylation .

- Method B : Microwave-assisted one-pot synthesis using o-phenylenediamine derivatives and benzyl thiols, which reduces reaction time and improves yields .

Q. Key Reaction Conditions :

| Parameter | Typical Range |

|---|---|

| Temperature | Reflux (70–100°C) |

| Solvent | Ethanol, DMF, or aqueous NaOH |

| Catalyst/Base | K₂CO₃, NaOH |

| Reaction Time | 2–6 hours (conventional) |

Q. How is the purity and structure of this compound validated experimentally?

- Spectroscopic Characterization :

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate) or HPLC ensures >95% purity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., N-alkylation) influence the biological activity of this compound derivatives?

- Antiviral Activity : The 2-benzylthio analog (compound 7 in ) showed potent activity against human cytomegalovirus (HCMV) with an EC₅₀ of 0.8 μM and low cytotoxicity (CC₅₀ > 50 μM). Substitution at N-1 with hydroxyethyl groups (e.g., 5a in ) reduced antiviral efficacy but improved solubility.

- Antibacterial Activity : N-Benzylation (e.g., 7a-l in ) enhanced activity against Gram-positive bacteria (MIC = 4–8 μg/mL), likely due to increased lipophilicity and membrane penetration.

Q. Structure-Activity Relationship (SAR) Insights :

| Modification | Biological Impact |

|---|---|

| N-Alkylation | ↑ Lipophilicity, ↓ Cytotoxicity |

| S-Benzylthio | Critical for antiviral activity |

| Para-substituents | Variable effects on potency |

Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?

Discrepancies in activity (e.g., weak HSV-1 inhibition vs. strong HCMV activity in ) may arise from:

- Assay Variability : Differences in cell lines (e.g., Vero vs. HEL cells) or viral strains.

- Cytotoxicity Thresholds : Compounds active at cytotoxic concentrations (e.g., CC₅₀/EC₅₀ < 10) are non-specific.

- Methodology : Use standardized assays (e.g., plaque reduction for antivirals ) and orthogonal cytotoxicity tests (MTT, LDH release).

Q. Recommended Workflow :

Validate activity in multiple cell lines.

Perform dose-response curves (EC₅₀, CC₅₀).

Use computational modeling (e.g., molecular docking) to predict binding to targets like viral polymerases .

Q. What strategies optimize the synthesis of this compound for scale-up?

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) with comparable yields (75–85%) .

- Green Chemistry Approaches : Replace DMF with biodegradable solvents (e.g., PEG-400) or use CO₂-mediated cyclization .

- Catalytic Systems : Titanocene dichloride (TiCp₂Cl₂) improves regioselectivity in N-alkylation, achieving >90% yield .

Q. Scale-Up Challenges :

| Issue | Mitigation Strategy |

|---|---|

| Solvent Recovery | Use low-boiling solvents (e.g., ethanol). |

| Byproducts | Optimize stoichiometry (1:1.2 benzyl chloride:benzimidazole) . |

Q. How are computational methods applied to study the mechanism of action of this compound?

- Docking Studies : Predict binding to viral targets (e.g., HCMV DNA polymerase) by analyzing hydrophobic interactions with the benzylthio group and hydrogen bonds with the benzimidazole core .

- QSAR Models : Correlate electronic parameters (e.g., LogP, polar surface area) with antifungal activity to guide derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。